molecular formula C27H23F3N4O6S2 B2539901 ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 896677-13-7

ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2539901
CAS No.: 896677-13-7
M. Wt: 620.62
InChI Key: LZUORQYQDPZTNP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a trifluoromethylphenyl group at position 3, a 4-(pyrrolidine-1-sulfonyl)benzamido moiety at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N4O6S2/c1-2-40-26(37)22-20-15-41-24(21(20)25(36)34(32-22)18-9-7-17(8-10-18)27(28,29)30)31-23(35)16-5-11-19(12-6-16)42(38,39)33-13-3-4-14-33/h5-12,15H,2-4,13-14H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUORQYQDPZTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridazine core, followed by the introduction of various functional groups through reactions such as amination, sulfonylation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the introduction of various functional groups through reactions such as sulfonylation and amination.

Synthetic Routes

  • The synthesis typically involves multi-step organic reactions. Initial steps focus on forming the thienopyridazine core followed by functional group modifications under controlled conditions to optimize yield and purity.
Reaction Type Description
OxidationIntroduction of oxygen into the molecule.
ReductionRemoval of oxygen or addition of hydrogen.
SubstitutionReplacement of one functional group with another.

Biological Research

Biological Probe

  • The compound can be utilized as a probe to study various biological processes due to its ability to interact with specific enzymes and receptors.

Mechanism of Action

  • It interacts with molecular targets, modulating biochemical pathways that can lead to therapeutic effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Exhibits significant inhibition of pro-inflammatory cytokines.
  • Antitumor Effects : Preliminary data suggest potential induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Demonstrates activity against a range of pathogens.

Therapeutic Potential

The compound shows promise as a therapeutic agent:

  • Anti-inflammatory Effects : A study found it reduced TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM in macrophage cultures.
Biological Activity Effect/Outcome Reference
Anti-inflammatoryReduction in TNF-alpha and IL-6 levelsJournal of Medicinal Chemistry
AntitumorIC50 values between 5 - 15 µMCancer Research
AntimicrobialMICs between 8 - 32 µg/mLAntimicrobial Agents and Chemotherapy

Case Studies

  • Study on Anti-inflammatory Effects : Demonstrated significant reduction in inflammatory markers.
  • Antitumor Activity Assessment : Showed dose-dependent inhibition across various cancer cell lines.
  • Antimicrobial Assessment : Effective against both gram-positive and gram-negative bacteria.

Material Development

The compound can be used in developing new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Catalytic Applications

Its ability to facilitate chemical reactions makes it valuable in industrial chemistry, particularly in optimizing reaction conditions for better yield and efficiency.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

The thieno[3,4-d]pyridazine core distinguishes this compound from other heterocyclic systems. For example, the chromen-4-one scaffold in 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 64, ) employs a fused pyrazolo-pyrimidine and chromenone system. While both compounds incorporate nitrogen-rich heterocycles, the thieno-pyridazine core may offer distinct electronic properties and binding modes due to sulfur’s polarizability and the pyridazine ring’s planarity.

Substituent Effects

  • Trifluoromethyl Group: The 4-(trifluoromethyl)phenyl substituent in the target compound contrasts with the 3-fluorophenyl group in Example 63.
  • Sulfonamide Functionality: The 4-(pyrrolidine-1-sulfonyl)benzamido group introduces a sulfonamide linkage, which is absent in Example 64. Sulfonamides are known to enhance solubility and hydrogen-bonding interactions with biological targets, such as enzymes or receptors.

Data Table: Hypothetical Comparative Properties

Property Target Compound Example 64 ()
Core Structure Thieno[3,4-d]pyridazine Chromen-4-one with pyrazolo-pyrimidine
Key Substituents 4-(Trifluoromethyl)phenyl, pyrrolidine-sulfonyl 3-Fluorophenyl, pyrrolo-pyridinyl
Melting Point Not reported 303–306°C
Mass Spec (M+1) Not reported 536.4
Synthetic Method Likely Pd-catalyzed coupling (inferred) Pd-catalyzed Suzuki coupling
Bioactivity (Inferred) Potential kinase/modulator activity Kinase inhibitor (implied by patent)

Research Findings and Limitations

  • Patent Insights : The synthetic strategy in supports the plausibility of modular synthesis for complex heterocycles but lacks specificity for the target molecule.

Biological Activity

Ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyridazine core with multiple functional groups that contribute to its biological activity. The presence of a pyrrolidine sulfonamide and a trifluoromethyl group enhances its pharmacological profile.

Structural Feature Description
Core StructureThienopyridazine
Functional GroupsPyrrolidine sulfonamide, trifluoromethyl
Molecular FormulaC21H19F3N2O4S
CAS Number896677-13-7

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the sulfonamide moiety plays a critical role in modulating various biochemical pathways, potentially affecting cellular processes like apoptosis and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could lead to altered signaling cascades.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays.

Anticancer Activity

Studies have shown promising results regarding the anticancer potential of this compound. It has been evaluated against several cancer cell lines with notable findings:

Cell Line IC50 (µM) Activity
MCF-722.54Moderate growth inhibition
A5495.85Significant cytotoxicity
HCT1163.42High potency

The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Antiviral Activity

In addition to anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes .

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing significant apoptosis induction and cell cycle arrest at specific concentrations.
  • Antiviral Screening : In a series of antiviral assays, the compound exhibited inhibitory activity against several viruses, showing promise as a lead candidate for further development in antiviral therapies.

Q & A

Q. Characterization :

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and substituent integration .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .
  • X-ray Crystallography resolves stereochemical ambiguities in the fused thienopyridazine system .

Advanced: How can reaction conditions be optimized for the coupling of the pyrrolidine-1-sulfonyl benzamide moiety?

Answer:
Optimization requires systematic variation of:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonamide intermediates but may increase side reactions. Solvent screening via Design of Experiments (DoE) is recommended .
  • Catalyst Selection : Palladium or copper catalysts for aryl coupling, with ligand screening (e.g., XPhos, BINAP) to improve efficiency .
  • Temperature Control : Microwave-assisted synthesis at 80–120°C reduces reaction time while maintaining yield .
  • Workup Strategies : Use of scavenger resins (e.g., QuadraSil™) to remove excess reagents and improve purity .

Basic: What spectroscopic and computational methods validate the compound’s 3D conformation?

Answer:

  • X-ray Crystallography : Determines crystal packing and dihedral angles between the thienopyridazine core and substituents .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with reactivity .
  • NOESY NMR : Identifies spatial proximity of the trifluoromethylphenyl and pyrrolidine-sulfonyl groups .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence-based kinase assays) and cell-based viability assays .
  • Solubility Optimization : Use of DMSO/water mixtures or cyclodextrin carriers to ensure consistent compound dispersion .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing pyrrolidine-sulfonyl with piperidine-sulfonyl) to isolate critical pharmacophores .

Basic: What biological targets are hypothesized for this compound?

Answer:
Based on structural analogs:

  • Kinase Inhibition : The thienopyridazine core mimics ATP-binding motifs in kinases (e.g., JAK2, EGFR) .
  • GPCR Modulation : The trifluoromethylphenyl group may target serotonin or adenosine receptors .
  • Enzyme Inhibition : The pyrrolidine-sulfonyl moiety could inhibit carbonic anhydrase or sulfotransferases .

Advanced: What methodologies elucidate the compound’s binding mode with its target enzyme?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) in real-time .
  • Molecular Docking : Uses software (e.g., AutoDock Vina) to predict binding poses, guided by crystallographic data of homologous enzymes .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, followed by HPLC monitoring .
  • Plasma Stability Assays : Incubate with human or animal plasma and quantify degradation via LC-MS .

Advanced: What synthetic strategies minimize byproducts during the trifluoromethylphenyl group incorporation?

Answer:

  • Directed Ortho-Metalation : Use of directing groups (e.g., amides) to ensure regioselective trifluoromethylation .
  • Photoredox Catalysis : Enables C–H trifluoromethylation under mild conditions, reducing halogenated byproducts .
  • Purification via Prep-HPLC : Gradient elution with C18 columns isolates the target compound from regioisomers .

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